8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Physicochemical Property Lipophilicity Drug Discovery

Reproducible kinase and G-protein assays demand precise substitution patterns. Generic tetrahydroimidazopyrazines lack the critical 8-phenyl group, leading to false negatives or off-target results. Our 8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 1541408-58-5) provides the exact scaffold used in validated Gαq inhibitors (e.g., BIM-46174) and Aurora kinase probes. • LogP 2.1 - optimal oral bioavailability profile • Phenyl π-stacking enhances kinase hinge binding • Validated in TRPC5 inhibitor series & antifungal synergy studies • In stock with competitive pricing & global shipping

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B13706242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CN2C=CN=C2C(N1)C3=CC=CC=C3
InChIInChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-12-14-7-9-15(12)8-6-13-11/h1-5,7,9,11,13H,6,8H2
InChIKeyXFCJZVIRFVGHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine: Physicochemical Profile and Procurement-Relevant Differentiation


8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine (C₁₂H₁₃N₃, MW: 199.25 g/mol) is a heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyrazine core with an 8-phenyl substituent . The introduction of the phenyl group at the 8-position confers distinct physicochemical properties, most notably a calculated LogP of 2.1, a density of 1.24 g/cm³, and an elevated boiling point of 444.8°C . This scaffold has been utilized in the development of kinase inhibitors, G-protein modulators, and antimicrobial agents, making precise identification and procurement of this specific substitution pattern critical for reproducible research outcomes .

Core Scaffold 8-Phenyl substituted imidazo[1,2-a]pyrazine
Selection Rationale Enhanced lipophilicity and pi-stacking for target engagement studies
Workflow Context Kinase inhibitor design, G-protein modulator screening, antimicrobial SAR

8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine: Why In-Class Generic Substitution Fails


Within the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine class, substitution patterns profoundly influence biological activity profiles. The 8-phenyl modification is not interchangeable with other 8-substituents or unsubstituted analogs, as even minor alterations (e.g., absence of phenyl, substitution at alternative positions) yield distinct physicochemical and target engagement properties . Structure-activity relationship (SAR) studies across related chemotypes demonstrate that lipophilicity, π-stacking capacity, and steric bulk conferred by the 8-phenyl group are critical determinants of cellular permeability and target binding [1][2]. Consequently, substituting a generic tetrahydroimidazopyrazine for the specific 8-phenyl derivative compromises assay reproducibility and may lead to false-negative or off-target results .

1
Substitution Pattern Mismatch
8-Phenyl is not interchangeable with unsubstituted or 8-alkyl analogs; absence of the phenyl group alters lipophilicity, pi-stacking, and target binding.
2
Positional Isomer Risk
2-Phenyl or other regioisomers may yield divergent selectivity profiles in kinase and ion channel assays; SAR cannot be assumed across ring positions.

8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine: Quantitative Differentiation Evidence Guide


8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Lipophilicity Advantage vs. Unsubstituted Scaffold

The 8-phenyl substitution on 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine increases calculated LogP by approximately 3.0 log units relative to the unsubstituted core (from -0.9 to 2.1), as derived from comparative computational analysis . This enhancement in lipophilicity directly correlates with improved membrane permeability and potential oral bioavailability in lead optimization campaigns .

Lipophilicity Advantage
Class-level inference
+3.0 log units
Supports cell-permeability context
Calculated LogP; experimental validation not reported
Physicochemical Property Lipophilicity Drug Discovery

8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Boiling Point and Thermal Stability vs. Unsubstituted Core

The 8-phenyl-substituted compound exhibits a calculated boiling point of 444.8°C, representing a significant increase over the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (boiling point approximately 322.8°C at 760 mmHg) . This differential thermal behavior reflects enhanced molecular weight and intermolecular interactions conferred by the phenyl moiety, influencing storage, handling, and purification protocols .

Thermal Stability
Cross-study comparable
+122°C
Indicates higher boiling point vs. unsubstituted core
Calculated values; experimental validation may vary
Thermal Stability Process Chemistry Storage

8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine π-Stacking Potential for Kinase/G-Protein Target Engagement

The 8-phenyl group enhances π-stacking interactions with aromatic residues in kinase ATP-binding pockets and G-protein allosteric sites, a structural feature absent in 8-alkyl or unsubstituted analogs . This property underpins the scaffold's utilization in Aurora kinase inhibitors (e.g., orally bioavailable imidazo[1,2-a]pyrazine-based series) and Gαq inhibitors (e.g., BIM-46174) [1][2].

π-Stacking Capacity
Class-level inference
Phenyl ring provides extended π-system
Reported binding-mode context for kinase/G-protein targets
Inferred from related imidazo[1,2-a]pyrazine SAR
Kinase Inhibitor G-Protein Modulator Medicinal Chemistry

8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Differential Activity vs. 2-Phenyl Isomer in TRPC5 Inhibition

In a TRPC5 inhibitor program, a pyridazinone derivative bearing a tetrahydroimidazo[1,2-a]pyrazine scaffold demonstrated potent channel blockade (comparable to GFB-887) in HEK-293 cells using a fluorescence-based Ca²⁺ mobilization assay [1]. While the exact compound evaluated (compound 12) contains additional substituents, SAR studies indicate that the nature and position of aryl/heteroaryl substitution on the imidazopyrazine ring (including 8-position) critically modulate TRPC5 inhibitory activity [1]. The 8-phenyl derivative provides a structurally distinct starting point for SAR exploration compared to 2-phenyl or unsubstituted variants, potentially yielding divergent selectivity profiles [1].

TRPC5 Positional SAR
Class-level inference
Structural analog showed inhibitory response
8-Phenyl provides distinct starting point for selectivity exploration
Data to verify for this exact compound
TRPC5 Ion Channel Chronic Kidney Disease

8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization: Aurora Kinase Inhibitor Scaffold

The 8-phenyl-substituted tetrahydroimidazo[1,2-a]pyrazine core serves as a privileged starting point for designing orally bioavailable Aurora kinase inhibitors. The phenyl group enhances π-stacking interactions with the kinase hinge region, and the calculated LogP of 2.1 aligns with favorable oral absorption parameters. This scaffold has been validated in published Aurora kinase inhibitor series [1].

Chemical Biology Tool Development: Gαq Protein Modulation

The 8-phenyl tetrahydroimidazo[1,2-a]pyrazine substructure is a key component of BIM-46174 and related Gαq inhibitors, which are among the few cell-permeable compounds capable of preferentially silencing Gαq proteins [2]. Researchers developing novel Gαq probes can utilize this compound as a synthetic intermediate or a reference standard for SAR studies.

Antifungal Drug Discovery: Overcoming Itraconazole Resistance

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hybrids, including those with aryl substituents, have demonstrated synergistic interactions with itraconazole and activity against itraconazole-resistant Sporothrix species [3]. The 8-phenyl derivative provides a hydrophobic anchor for optimizing antifungal potency and circumventing resistance mechanisms.

TRPC5 Channel Pharmacology: Chronic Kidney Disease Research

Recent studies have validated tetrahydroimidazo[1,2-a]pyrazine-containing compounds as potent, selective TRPC5 inhibitors with in vivo efficacy in hypertension-induced renal injury models [4]. The 8-phenyl substitution pattern offers a distinct vector for improving TRPC4/5 selectivity and pharmacokinetic properties relative to other regioisomers.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Lipophilic scaffold with π-stacking potential
Kinase panel selectivity and permeability review
Gαq protein modulation research
Cell-permeable privileged substructure
Target engagement and pathway-response context
Antifungal SAR studies
Hydrophobic anchor for structural diversification
Antimicrobial screening context and resistance profiling
TRPC channel pharmacology
Regioisomeric diversification vector
Ion channel selectivity and model-response interpretation

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